5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylicacid
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Overview
Description
5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol at reflux temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds.
Scientific Research Applications
5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity involves the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
- 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
- 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester
Uniqueness
5-Phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14) |
InChI Key |
XTHLQMQSLXWSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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